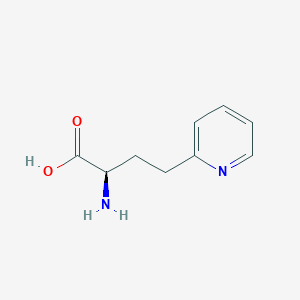

(R)-2-Amino-4-pyridin-2-YL-butyric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2R)-2-amino-4-pyridin-2-ylbutanoic acid |

InChI |

InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m1/s1 |

InChI Key |

SJRUMPBLRJLYRM-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)CC[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC=NC(=C1)CCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Amino 4 Pyridin 2 Yl Butyric Acid

Enantioselective Chemical Synthesis Approaches

Chemical synthesis provides robust and versatile routes to (R)-2-Amino-4-pyridin-2-YL-butyric acid by leveraging asymmetric catalysis, chiral auxiliaries, or enantiopure starting materials from the chiral pool. These methods focus on the controlled formation of the chiral center.

Asymmetric Catalytic Strategies for Chiral α-Carbon Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of α-amino acids, this often involves the asymmetric alkylation of a glycine (B1666218) equivalent or the coupling of precursors.

One prominent strategy is the palladium-catalyzed asymmetric allylic alkylation of a glycine imino ester, which can be performed using a chiral phase-transfer catalyst in conjunction with an achiral palladium ligand. nih.gov This dual catalytic system allows for the formation of the C-C bond at the α-position with high enantioselectivity. nih.gov Another related approach involves the palladium-catalyzed cross-coupling of serine-derived organozinc reagents with halopyridines. psu.edu In this method, enantiopure serine is used as a precursor to generate a chiral organozinc nucleophile, which is then coupled with a suitable bromopyridine derivative, effectively introducing the pyridyl side chain while retaining the stereochemistry of the original amino acid. psu.edu

A summary of representative catalytic conditions for related transformations is presented below.

| Catalyst System | Reactants | Key Features | Typical Enantioselectivity |

| Pd(0) / Chiral Phase-Transfer Catalyst | Glycine Imino Ester + Allylic Acetate | Dual catalysis enables asymmetric alkylation without a chiral phosphine (B1218219) ligand. nih.gov | 85-95% ee nih.gov |

| Pd(PPh₃)₄ / Organozinc Reagent | Serine-derived Organozinc + Bromopyridine | Utilizes a chiral pool starting material for the coupling reaction. psu.edu | >98% ee (from chiral precursor) psu.edu |

| Copper(II)-salen Complex | Amino Ester Enolate + Alkyl Halide | Lewis acid catalysis enhances the nucleophilicity of the enolate in an Sₙ2 reaction. nih.gov | Moderate to high ee |

Chiral Auxiliary-Mediated Transformations for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This is a classical and reliable method for asymmetric synthesis. researchgate.net

A common application is the alkylation of enolates derived from N-acylated chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides. nih.gov For the synthesis of this compound, a plausible route involves the following steps:

Acylation of a chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) with an acetyl group.

Deprotonation with a strong base like lithium diisopropylamide (LDA) to form a Z-enolate.

Diastereoselective alkylation of the enolate with a suitable electrophile, such as 2-(2-bromoethyl)pyridine. The steric bulk of the auxiliary directs the electrophile to the opposite face, controlling the stereochemistry.

Hydrolysis of the N-acyl bond to cleave the chiral auxiliary and reveal the enantiomerically enriched carboxylic acid.

The table below outlines common chiral auxiliaries and their application in asymmetric alkylation.

| Chiral Auxiliary | Typical Base | Key Transformation | Stereocontrol Mechanism |

| Evans Oxazolidinones | LDA, NaHMDS | Asymmetric Alkylation, Aldol Reactions researchgate.net | Steric hindrance from the substituent at C4 directs the electrophile. |

| Pseudoephedrine/Pseudoephenamine | LDA, LiHMDS | Asymmetric Alkylation of Amides nih.gov | Chelation of the lithium cation between the amide oxygen and the hydroxyl group creates a rigid structure that directs alkylation. wikipedia.org |

| SAMP/RAMP Hydrazones | LDA, n-BuLi | Asymmetric Alkylation of Ketones/Aldehydes | The auxiliary forms a chiral hydrazone, and its rigid conformation directs the approach of the electrophile. |

Precursor Design and Functionalization for Targeted Stereochemistry

The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of the precursor is transferred through a series of chemical modifications to the final target molecule.

| Chiral Precursor | Target Enantiomer | Number of Steps | Overall Yield | Reference |

| D-Mannitol | This compound | 10 | 12% | researchgate.net |

| L-Aspartic Acid | (S)-2-Amino-4-oxo-4-(pyridine-2-yl) butanoic acid | 5 | 13% | researchgate.net |

Biocatalytic and Chemo-Enzymatic Synthesis Pathways

Biocatalysis offers an environmentally benign alternative to traditional chemical methods, utilizing enzymes to perform highly selective transformations under mild conditions. researchgate.net Chemo-enzymatic routes combine the advantages of both chemical synthesis and biocatalysis.

Enzyme Screening and Engineering for Enantioselective Biotransformations

The most direct biocatalytic route to this compound is the asymmetric amination of the corresponding prochiral keto acid, 2-oxo-4-(pyridin-2-yl)butanoic acid. Two main classes of enzymes are suitable for this transformation: transaminases (TAs) and amino acid dehydrogenases (AADHs). mdpi.comrsc.org

Transaminases (TAs) , which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to the keto acid. worktribe.com Success depends on finding an (R)-selective transaminase that accepts the bulky pyridyl-substituted substrate. Screening of enzyme libraries is the first step, followed by protein engineering via directed evolution or site-directed mutagenesis to improve activity and selectivity. acs.orguni-greifswald.de

Amino Acid Dehydrogenases (AADHs) catalyze the reductive amination of α-keto acids using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH). mdpi.com Engineering these enzymes can alter their substrate specificity from natural keto acids to synthetic ketones, enabling the synthesis of non-canonical amino acids. nih.gov

The table below compares the features of these two enzyme classes for this application.

| Enzyme Class | Cofactor(s) | Amino Donor | Advantages | Challenges |

| Transaminase (TA) | Pyridoxal-5'-Phosphate (PLP) | Chiral or achiral amines (e.g., Alanine, Isopropylamine) | No need for NADH/NADPH regeneration; high enantioselectivity. worktribe.com | Unfavorable reaction equilibrium; substrate/product inhibition. worktribe.com |

| Amino Acid Dehydrogenase (AADH) | NADH or NADPH | Ammonia | High atom economy; thermodynamically favorable reaction. mdpi.com | Requires an efficient and cost-effective cofactor regeneration system. nih.gov |

Process Optimization for High Enantiomeric Excess and Yield

Once a suitable enzyme is identified and engineered, process optimization is crucial to achieve high yields, enantiomeric excess (>99% ee), and space-time yields for industrial viability. researchgate.net Key parameters include managing cofactor regeneration and shifting reaction equilibria.

For dehydrogenase-catalyzed reactions, the expensive NADH/NADPH cofactor must be regenerated in situ. This is typically achieved by adding a second enzyme-substrate system. The formate (B1220265) dehydrogenase (FDH) system, which converts formate to CO₂, is commonly used due to the low cost of the substrate and the simple removal of the gaseous byproduct. nih.govresearchgate.net

For transaminase-catalyzed reactions, the equilibrium often lies on the side of the starting materials. To drive the reaction toward product formation, several strategies are employed:

Use of a cheap amino donor in large excess: Isopropylamine is a popular choice as its co-product, acetone, is volatile and can be easily removed from the reaction mixture. worktribe.com

Co-product removal: A coupled enzymatic system can be used to remove the keto acid co-product, thereby pulling the equilibrium forward. researchgate.net

Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, allow for continuous processing in flow reactors, and simplify its recovery and reuse. mdpi.com

Optimizing reaction conditions such as pH, temperature, substrate loading, and solvent system is essential for maximizing enzyme activity and stability, ultimately leading to a more efficient and economical process. mdpi.comresearchgate.net

Microbial Fermentation and Whole-Cell Biotransformation Systems

The biosynthesis of non-natural amino acids, such as this compound, using microbial systems represents a promising green alternative to traditional chemical synthesis. These methods utilize engineered microorganisms or their enzymes to catalyze specific steps in a synthetic pathway, often with high enantioselectivity.

Microbial fermentation for the production of amino acids typically involves the cultivation of a genetically modified microorganism in a nutrient-rich medium. The microorganism is engineered to overproduce a specific amino acid by manipulating its metabolic pathways. For a target molecule like this compound, this could involve introducing genes that code for enzymes capable of converting a readily available precursor into the desired product.

Whole-cell biotransformation is a related technique where microbial cells, which are not necessarily growing, are used as catalysts to perform one or more specific chemical transformations. This method is advantageous as it avoids the complexities of isolating and purifying enzymes. For the synthesis of this compound, a potential whole-cell biotransformation process could involve the use of a microorganism expressing a highly stereoselective transaminase. This enzyme could catalyze the conversion of a keto-acid precursor, 2-oxo-4-(pyridin-2-yl)butanoic acid, into the desired (R)-amino acid.

| Parameter | Description | Typical Range/Considerations |

| Microorganism | The host strain for expressing the necessary enzymes (e.g., Escherichia coli, Corynebacterium glutamicum). | Selection based on genetic tractability, robustness, and precursor availability. |

| Enzyme(s) | The specific biocatalysts for the desired reaction (e.g., transaminase, dehydrogenase). | Selection for high activity, stability, and stereoselectivity. |

| Precursor | The starting material for the biotransformation (e.g., 2-oxo-4-(pyridin-2-yl)butanoic acid). | Availability, cost, and toxicity to the cells are key factors. |

| Media Composition | Nutrients required for cell growth and enzyme activity (e.g., carbon source, nitrogen source, minerals). | Optimization is crucial for maximizing product yield. |

| Process Conditions | Physical parameters of the fermentation/biotransformation (e.g., temperature, pH, aeration). | Must be controlled to ensure optimal enzyme function and cell viability. |

| Product Recovery | The method for isolating and purifying the final product. | Techniques like chromatography or crystallization would be employed. |

Diastereomeric Resolution of Racemic Mixtures

The resolution of racemic mixtures is a common strategy for obtaining enantiomerically pure compounds. This approach involves the separation of a mixture of enantiomers into its individual components.

Classical Optical Resolution via Diastereomeric Salt Formation

Classical optical resolution via diastereomeric salt formation is a well-established technique for separating enantiomers of acidic or basic compounds. In the case of a racemic amino acid like 2-Amino-4-pyridin-2-YL-butyric acid, which is amphoteric, it can be resolved by forming diastereomeric salts with a chiral resolving agent.

The process involves the following steps:

Reaction of the racemic amino acid with a single enantiomer of a chiral resolving agent (either a chiral acid or a chiral base) in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts.

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution.

The crystallized diastereomeric salt is then isolated, and the chiral resolving agent is removed by an acid-base extraction, yielding the enantiomerically pure amino acid.

The choice of resolving agent and solvent is critical for the successful separation of the diastereomers. A variety of chiral resolving agents are commercially available.

| Chiral Resolving Agent Type | Examples |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid |

| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (R)-1-Phenylethylamine |

The efficiency of a diastereomeric resolution is often evaluated based on the yield and enantiomeric excess (e.e.) of the desired enantiomer. While specific data for the resolution of racemic 2-Amino-4-pyridin-2-YL-butyric acid is not available, the table below presents hypothetical data to illustrate the potential outcomes of such a process.

| Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (%) |

| (+)-Tartaric Acid | Ethanol/Water | Salt of (R)-amino acid | 40 | >98 |

| (-)-Mandelic Acid | Methanol (B129727) | Salt of (S)-amino acid | 35 | >97 |

| (-)-Brucine | Acetone | Salt of (R)-amino acid | 42 | >99 |

Kinetic Resolution Utilizing Enzymes or Chiral Catalysts

Kinetic resolution is a method that relies on the different rates of reaction of two enantiomers with a chiral catalyst or enzyme. This difference in reaction rates allows for the separation of the two enantiomers.

In an enzymatic kinetic resolution of a racemic amino acid, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer of racemic 2-Amino-4-pyridin-2-YL-butyric acid methyl ester. The resulting mixture would contain the unreacted ester of one enantiomer and the carboxylic acid of the other, which can then be separated.

Alternatively, a chiral catalyst can be used in a similar manner. A chiral acylation catalyst, for instance, could selectively acylate one enantiomer of the amino acid, allowing for the separation of the acylated and unacylated forms.

The effectiveness of a kinetic resolution is described by the selectivity factor (s), which is a ratio of the rate constants for the reaction of the two enantiomers. A high selectivity factor is desirable for an efficient resolution. The theoretical maximum yield for the recovery of one enantiomer in a kinetic resolution is 50%.

The table below provides illustrative data on the kinetic resolution of a generic racemic amino acid ester, demonstrating the types of results that could be expected.

| Catalyst/Enzyme | Reaction Type | Substrate | Selectivity Factor (s) | Conversion (%) | Enantiomeric Excess of Unreacted Substrate (%) |

| Lipase from Candida antarctica | Hydrolysis | Racemic amino acid ester | >100 | 50 | >99 |

| Chiral Phosphoric Acid | Acylation | Racemic amino acid | 45 | 52 | 98 |

| Chiral DMAP derivative | Acylation | Racemic amino acid | 30 | 55 | 95 |

Derivatization and Functionalization of R 2 Amino 4 Pyridin 2 Yl Butyric Acid

Amine and Carboxyl Group Chemical Modifications

The primary amine and carboxylic acid groups of (R)-2-amino-4-pyridin-2-yl-butyric acid are the primary handles for its use as a building block in peptide synthesis and other conjugation chemistries.

N-Protection Strategies and Reagents (e.g., Fmoc, Boc)

In peptide synthesis, the temporary protection of the α-amino group is a fundamental requirement to prevent self-polymerization and ensure sequential, controlled elongation of the peptide chain. biosynth.com The two most dominant strategies for N-protection in solid-phase peptide synthesis (SPPS) are the use of the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. americanpeptidesociety.org

The Boc strategy , one of the earliest widely adopted methods, employs an acid-labile Boc protecting group. americanpeptidesociety.org Deprotection requires treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org While the conditions are harsher than in the Fmoc strategy, Boc-based synthesis remains valuable, particularly for sequences that may be prone to issues like racemization under basic conditions. americanpeptidesociety.org The synthesis of peptides containing the related 2-amino-4-(3-pyridyl)butyric acid has been accomplished using its N-t-butoxycarbonyl derivative, demonstrating the viability of the Boc strategy for pyridyl-containing amino acids. rsc.org

The choice between Fmoc and Boc protection for this compound depends on the specific peptide sequence being synthesized, the desired final product, and compatibility with other protecting groups in the synthetic scheme. americanpeptidesociety.org

| Protecting Group | Abbreviation | Deprotection Condition | Key Features |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., Piperidine in DMF) americanpeptidesociety.org | Mild deprotection; orthogonal to acid-labile side-chain protecting groups. biosynth.comiris-biotech.de |

| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.org | Harsher conditions; useful for specific cases to avoid base-induced side reactions. americanpeptidesociety.org |

Esterification and Amidation Reactions for Peptide Coupling

The formation of a peptide bond (an amide bond) is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. bachem.com To facilitate this, the carboxyl group of this compound must first be activated. uni-kiel.de This activation converts the carboxyl group into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid. researchgate.net

A variety of peptide coupling reagents have been developed to promote efficient amidation while minimizing side reactions, particularly racemization at the chiral center. uni-kiel.de These reagents can be broadly classified into several families, including carbodiimides and onium salts. uni-kiel.depeptide.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used, which converts the O-acylisourea into a less reactive but more selective OBt ester intermediate. peptide.com

Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, TBTU) are highly efficient coupling reagents. bachem.compeptide.com They react with the carboxyl group to form activated esters that readily react with the amine component. peptide.com These reagents are often preferred in solid-phase synthesis for their high reactivity and the soluble nature of their byproducts. bachem.com For instance, PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) was introduced as a non-toxic and effective alternative to the BOP reagent. bachem.com

| Reagent Class | Example Reagent(s) | Function | Common Additive |

| Carbodiimides | DIC (Diisopropylcarbodiimide) peptide.com | Activates carboxyl group to form O-acylisourea. | HOBt (1-Hydroxybenzotriazole) to suppress racemization. peptide.com |

| Onium Salts | PyBOP®, HBTU, TBTU bachem.compeptide.com | Activates carboxyl group to form activated esters. | Often used with a non-nucleophilic base like DIPEA. |

Transformations Involving the Pyridine (B92270) Moiety

The pyridine ring in this compound is an electron-deficient aromatic system, which governs its reactivity. rsc.org Its chemical properties, including susceptibility to substitution and the basicity of the ring nitrogen, provide further opportunities for functionalization.

Regioselective Functionalization of the Pyridine Ring

Direct and selective C-H functionalization of pyridine is challenging due to its electron-poor nature and the coordinating ability of the nitrogen atom. rsc.org However, established principles of pyridine chemistry can predict its reactivity. The pyridine ring is generally prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov

In this compound, the amino acid side chain is already at the C-2 position. This substitution pattern influences the regioselectivity of further reactions. For instance, in photochemical organocatalytic functionalization, the regioselectivity can be dictated by a complex interplay of steric and electronic factors. acs.org While simple pyridines may favor functionalization at the C4 position, bulky substituents can direct reactions to other positions, such as C6. acs.org

Radical addition processes, such as the Minisci reaction, are a powerful method for the direct alkylation of electron-deficient heteroaromatics like pyridine. acs.org These reactions typically show high selectivity for the C-2 and C-4 positions. Given that the C-2 position is occupied, functionalization of the pyridine ring in this compound via such pathways would likely be directed towards the C-4 or C-6 positions.

The development of novel catalytic systems continues to expand the possibilities for pyridine functionalization. For example, photoredox catalysis has been used for the regiospecific activation of halogenated pyridines, enabling their use in constructing unnatural amino acids. researchgate.net This highlights the potential for introducing further diversity into the pyridine moiety of the title compound, should a halogenated precursor be used.

Exploration of Pyridine Nitrogen Basicity and Coordination Properties

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. libretexts.orgaklectures.com This makes the lone pair available for protonation, rendering pyridine a weak base. nih.govquimicaorganica.org The basicity of the pyridine nitrogen is significantly influenced by the nature of the substituents on the ring. quimicaorganica.org Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. masterorganicchemistry.com

In this compound, the C-2 substituent is an alkylamino acid chain. Alkyl groups are generally electron-donating through an inductive effect, which would be expected to increase the electron density on the ring and enhance the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

| Property | Description | Influencing Factors for this compound |

| Basicity | The ability of the sp² hybridized nitrogen to accept a proton. nih.gov | The electron-donating alkyl substituent at the C-2 position is expected to increase basicity relative to unsubstituted pyridine. masterorganicchemistry.com |

| Coordination | The ability of the nitrogen lone pair to act as a ligand and bind to metal ions. rsc.org | The steric bulk of the amino acid side chain and the electronic properties of the ring will dictate the strength and geometry of metal coordination. |

Advanced Analytical Characterization and Enantiomeric Purity Determination

Chromatographic Techniques for Enantioseparation

Enantioseparation via chromatography is a cornerstone for determining the enantiomeric purity of chiral compounds. This involves the use of a chiral environment, typically a chiral stationary phase (CSP), that interacts differently with the two enantiomers, leading to different retention times and, thus, separation. mdpi.com

Chiral HPLC is one of the most effective and widely used techniques for separating enantiomers and determining their composition in a sample. yakhak.org The development of a robust HPLC method for (R)-2-Amino-4-pyridin-2-YL-butyric acid involves the systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution. sigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin (B1679390) A, are particularly well-suited for the direct analysis of underivatized amino acids. sigmaaldrich.comsigmaaldrich.commst.edu These phases are versatile, operating in normal-phase, reversed-phase, or polar organic modes, and possess ionic groups that facilitate interactions with zwitterionic molecules like amino acids. sigmaaldrich.commerckmillipore.com Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, also show broad applicability for resolving chiral amines and amino acid derivatives. yakhak.org

A typical method development strategy involves screening a selection of these columns with different mobile phase systems. For instance, a polar ionic mode, using a non-aqueous polar solvent like methanol (B129727) with acid and base additives, can be effective. sigmaaldrich.com The retention and enantioselectivity can be fine-tuned by adjusting parameters such as the type and concentration of the organic modifier, the pH of the mobile phase, the column temperature, and the flow rate. Decreasing the temperature often enhances chiral selectivity by amplifying weaker bonding forces.

| Parameter | Condition |

|---|---|

| Column (CSP) | Astec® CHIROBIOTIC® T (Teicoplanin-based) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Water/Formic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25°C |

| Detection | UV at 265 nm (due to the pyridine (B92270) ring) |

| Expected Elution | Baseline separation of (R) and (S) enantiomers |

Gas chromatography offers high efficiency, sensitivity, and rapid analysis times for chiral separations. uni-muenchen.de However, due to the low volatility of amino acids, a derivatization step is necessary prior to GC analysis. sigmaaldrich.comresearchgate.net This two-step process typically involves the esterification of the carboxylic acid group, followed by the acylation of the amino group to block polar functional groups and improve chromatographic properties. sigmaaldrich.com

Once derivatized, the enantiomers can be separated on a CSP. Chiral stationary phases for GC often consist of cyclodextrin (B1172386) derivatives or chiral selectors like L-valine tert-butylamide bonded to a polysiloxane backbone (e.g., Chirasil-Val). uni-muenchen.deresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized analyte enantiomers and the chiral selector, which differ in their thermodynamic stability, leading to different retention times. uni-muenchen.de Method optimization involves adjusting the temperature program, as decreasing the analysis temperature can increase chiral selectivity. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Derivatization | 1) Esterification with isopropanol/HCl; 2) Acylation with trifluoroacetic anhydride (B1165640) (TFAA) |

| Column (CSP) | Chirasil®-L-Val Capillary Column |

| Dimensions | 25 m x 0.25 mm ID |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial 90°C, ramp to 180°C at 4°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Supercritical fluid chromatography (SFC) is a hybrid technique that combines advantages of both GC and LC, using a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. tandfonline.com SFC often provides faster separations and higher efficiency than HPLC while avoiding the use of toxic solvents common in normal-phase LC. chromatographyonline.com

For the chiral resolution of polar molecules like amino acids, a polar organic co-solvent such as methanol is typically added to the CO2 mobile phase to increase its elution strength. mdpi.com The same types of CSPs used in HPLC, particularly polysaccharide-based columns, are highly effective in SFC. mdpi.commdpi.com The unique properties of the supercritical fluid mobile phase can lead to different chiral recognition mechanisms compared to LC, sometimes resulting in complementary selectivity. chromatographyonline.com Method parameters to optimize include the ratio of co-solvent, the type and concentration of additives, backpressure, and temperature. tandfonline.comresearchgate.net

Spectroscopic and Spectrometric Methods for Stereochemical Analysis

While chromatography separates enantiomers, spectroscopic techniques provide information about their intrinsic chiroptical properties and are used for structural confirmation.

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. For this compound, the pyridine ring acts as an aromatic chromophore that will produce a characteristic CD spectrum, known as a Cotton effect, in the UV region. stanford.eduresearchgate.net

The (R)-enantiomer and the (S)-enantiomer will produce mirror-image CD spectra. The intensity of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. This relationship allows for the precise determination of enantiomeric excess (ee). nih.gov A calibration curve can be constructed by measuring the CD intensity of samples with known enantiomeric ratios. This provides a rapid and accurate method for ee determination that can be an alternative to chromatographic analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules. Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) methods like Correlation Spectroscopy (COSY) are used to map the connectivity of atoms within the molecule. longdom.org For this compound, NMR confirms the presence of the pyridine ring, the butyric acid backbone, and the specific arrangement of protons and carbons.

Mass Spectrometry (MS) Applications for Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and purity evaluation of pharmaceutical compounds, including non-proteinogenic amino acids like this compound. When coupled with chromatographic separation techniques such as liquid chromatography (LC), MS provides high sensitivity and selectivity, enabling comprehensive characterization. sci-hub.boxmdpi.com

Structural Identification and Confirmation

For the definitive identification of this compound, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a commonly employed method. nih.gov In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HR-MS) can determine the accurate mass of this ion, allowing for the confirmation of its elemental composition (C₉H₁₂N₂O₂). nih.gov

Further structural confirmation is achieved through collision-induced dissociation (CID) of the precursor ion. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For α-amino acids, characteristic fragmentation pathways include the neutral loss of water and carbon monoxide from the carboxylic acid group (a combined loss of 46 Da), as well as cleavage of the side chain. nih.govresearchgate.net The fragmentation of the pyridine ring can also produce diagnostic product ions.

The expected mass spectrometric data, based on the compound's structure and general fragmentation patterns of similar amino acids, are summarized below. nih.govresearchgate.net

Table 1: Expected Mass Spectrometric Data for this compound

| Attribute | Value | Description |

| Molecular Formula | C₉H₁₂N₂O₂ | The elemental composition of the compound. |

| Monoisotopic Mass | 180.0899 Da | The exact mass of the molecule calculated using the most abundant isotopes. |

| [M+H]⁺ Precursor Ion | m/z 181.0972 | The protonated molecule observed in positive mode ESI-MS. |

| Predicted Fragment 1 | m/z 164.0706 | Resulting from the loss of the amino group (NH₃). |

| Predicted Fragment 2 | m/z 135.0706 | Resulting from the neutral loss of the carboxyl group (HCOOH). researchgate.net |

| Predicted Fragment 3 | m/z 93.0549 | Corresponding to the protonated pyridine-ethyl fragment [C₆H₇N+H]⁺. |

Chemical and Enantiomeric Purity Assessment

Mass spectrometry is a powerful tool for assessing the purity of amino acid samples. nih.gov LC-MS methods are particularly effective for separating and identifying structurally related impurities that may be present from the synthetic process. sci-hub.box High-resolution MS can further aid in the identification of unknown impurities by providing their accurate mass. sci-hub.box

A critical aspect of quality control for this compound is the determination of its enantiomeric purity. As mass spectrometry itself does not typically differentiate between enantiomers, it must be combined with a chiral separation technique. nih.gov

Methods for Enantiomeric Purity Determination:

Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS): This is the most direct approach. springernature.comsemanticscholar.org The sample is injected into an LC system equipped with a chiral stationary phase (chiral column). The column separates the (R)- and (S)-enantiomers, which then enter the mass spectrometer for individual detection and quantification. nih.gov The high selectivity of MS detection minimizes interference from matrix components. fujifilm.com

Chiral Derivatization: An alternative method involves reacting the amino acid with a chiral derivatizing agent to form a pair of diastereomers. fujifilm.com These diastereomers have different physical properties and can be separated on a standard, non-chiral reverse-phase LC column before MS analysis. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a higher-order method that can be employed for the highly accurate quantification and purity assignment of amino acid reference materials. nih.govjlu.edu.cn

The table below outlines the primary MS-based techniques used for comprehensive purity analysis.

Table 2: Mass Spectrometry Techniques for Purity Assessment

| Technique | Application | Purpose |

| LC-MS | Chemical Purity | Separates the main compound from structurally related impurities and degradation products for individual detection and quantification. sci-hub.box |

| HR-MS | Impurity Identification | Provides accurate mass measurements of unknown impurities to help determine their elemental composition. nih.gov |

| Chiral LC-MS/MS | Enantiomeric Purity | Separates the (R) and (S) enantiomers chromatographically before sensitive and selective quantification by tandem MS. nih.gov |

| LC-IDMS | Purity of Reference Standards | Provides highly accurate and precise quantification of the amino acid content for the certification of reference materials. nih.gov |

Applications of R 2 Amino 4 Pyridin 2 Yl Butyric Acid As a Chiral Building Block

Utilization in Peptide and Peptidomimetic Chemistry

The incorporation of unnatural amino acids is a powerful strategy in peptide science to develop novel therapeutic agents and biochemical tools. nih.gov These modifications can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.gov (R)-2-Amino-4-pyridin-2-yl-butyric acid, with its distinct side chain, is a valuable component in this context, enabling the creation of peptides with tailored properties.

The precise three-dimensional structure of a peptide is fundamental to its biological function. Introducing non-canonical amino acids like this compound into an oligopeptide sequence provides a method for probing and influencing peptide conformation. The pyridinyl group in the side chain can act as a unique spectroscopic probe, for instance, in Nuclear Magnetic Resonance (NMR) studies, allowing for detailed analysis of the peptide's folding and interaction with biological targets.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govnih.gov A key strategy in their design is to reduce conformational flexibility, thereby "locking" the molecule into its bioactive shape. This pre-organization can lead to enhanced receptor affinity and selectivity, as less entropy is lost upon binding.

The incorporation of this compound serves as an effective tool for imposing conformational constraints. The pyridin-2-yl-ethyl side chain restricts the allowable values of the side-chain dihedral angles (χ-space), which in turn influences the peptide backbone conformation (φ and ψ angles). mdpi.com This constraint can stabilize specific secondary structures, such as turns or helices, which are often crucial for molecular recognition. nih.gov The result is a peptidomimetic with a more defined structure, leading to potentially higher potency and improved enzymatic stability compared to its more flexible, natural peptide counterpart.

Table 1: Strategies for Peptide Modification Using Non-Canonical Amino Acids

| Modification Strategy | Purpose | Desired Outcome | Example Amino Acid Type |

|---|---|---|---|

| Backbone Modification | Increase proteolytic stability, modulate conformation | Enhanced half-life, improved potency | N-methylated amino acids, α,α-disubstituted amino acids |

| Side-Chain Extension | Probe binding pocket, introduce new interactions | Increased affinity, altered selectivity | Homologues of natural amino acids (e.g., homo-serine) |

| Conformational Constraint | Reduce flexibility, pre-organize for binding | Higher receptor affinity and selectivity | Cyclic amino acids, sterically demanding side chains |

| Isosteric Replacement | Mimic electronics/sterics, block metabolism | Improved stability, similar bioactivity | Fluorinated amino acids, pyridylalanine analogs |

Role in the Asymmetric Synthesis of Biologically Active Molecules

Asymmetric synthesis aims to produce a chiral molecule as a single enantiomer, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is active and the other may be inactive or even harmful. Chiral building blocks, or synthons, derived from the "chiral pool" of naturally available molecules like amino acids are invaluable for this purpose. This compound is a prime example of such a synthon, providing a pre-defined stereocenter for the construction of complex chiral molecules. nih.govmdpi.com

The defined (R)-stereochemistry at the α-carbon of this compound makes it an excellent starting material for the stereoselective synthesis of more complex molecules. Chemists can utilize the existing chiral center to direct the formation of new stereocenters, a process known as stereocontrol. The amine and carboxylic acid functional groups, along with the pyridine (B92270) ring, serve as versatile chemical handles that can be selectively modified to build up the target molecular framework.

This approach has been demonstrated in the synthesis of chiral γ-amino-butyric acid (GABA) derivatives, which are a class of molecules with significant pharmaceutical value. researchgate.netrsc.org For example, synthetic strategies have been developed to access compounds like the anti-inflammatory drug (R)-rolipram through the asymmetric aminoalkylation of precursors. rsc.org The use of a chiral amino acid derivative as the starting material ensures that the final product is obtained with high enantiomeric purity, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis. Enantioselective syntheses of related keto-acids have been achieved from aspartic acid, highlighting the utility of amino acids as chiral precursors. scielo.br

Table 2: Examples of Pharmaceutical Classes Derived from Chiral Amino Acid Precursors

| Pharmaceutical Class | Therapeutic Area | Role of Chiral Amino Acid |

|---|---|---|

| ACE Inhibitors | Hypertension | Forms the core dipeptide or tripeptide mimic |

| Antivirals (e.g., Protease Inhibitors) | HIV, Hepatitis C | Provides stereocenters for mimicking peptide cleavage sites |

| Neuromodulators (e.g., GABA analogs) | Epilepsy, Neuropathic Pain | Serves as the chiral backbone for the target molecule |

| Antibiotics | Bacterial Infections | Forms part of the complex macrocyclic or peptide structure |

Asymmetric catalysis relies on the use of a chiral catalyst to convert a non-chiral starting material into a chiral product with high enantioselectivity. The catalyst, typically a metal complex, derives its chirality from an organic molecule known as a chiral ligand. Amino acids are excellent scaffolds for creating these ligands because they possess a readily available chiral center and multiple coordination sites (the nitrogen of the amine and the oxygen of the carboxylate). nih.gov

This compound is a particularly promising scaffold because it contains three potential coordination sites: the amino group, the carboxylate group, and the nitrogen atom of the pyridine ring. This tridentate character can form a rigid and well-defined complex with a metal center, which is essential for effective transfer of chiral information during the catalytic cycle. Ligands derived from this scaffold, such as those belonging to the pyridine-oxazoline (PyOx) class, have shown remarkable efficiency in a wide range of metal-catalyzed asymmetric reactions. nih.gov The combination of the stereocenter and the coordinating pyridine ring makes this amino acid a valuable building block for the development of next-generation catalysts for synthesizing enantiomerically pure compounds.

Development of Chiral Probes and Recognition Elements

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is a fundamental process in biology and chemistry. Molecules capable of this selective interaction can be developed as chiral probes for analytical applications or as chiral selectors in separation science (e.g., chiral chromatography).

This compound possesses the necessary features to act as an effective chiral recognition element. Its single, well-defined stereocenter provides the basis for stereospecific interactions. The functional groups on the molecule allow for a variety of non-covalent interactions that contribute to the binding and differentiation of enantiomers:

The pyridine ring can engage in π-π stacking with aromatic groups on a target molecule.

The pyridine nitrogen can act as a hydrogen bond acceptor.

The amine and carboxylic acid groups can participate in hydrogen bonding (as both donors and acceptors) and form ionic interactions.

By immobilizing this compound or a derivative onto a solid support, a chiral stationary phase for chromatography could be created. Alternatively, it could be incorporated into a larger host molecule, such as a calixarene (B151959) or cyclodextrin (B1172386), to create a sensor that exhibits a detectable response (e.g., a change in fluorescence) upon selectively binding to one enantiomer of a chiral guest molecule.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| (R)-rolipram |

Theoretical and Computational Studies of R 2 Amino 4 Pyridin 2 Yl Butyric Acid

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties, from geometries to spectroscopic signatures. For a chiral molecule like (R)-2-Amino-4-pyridin-2-YL-butyric acid, DFT can elucidate the subtle energetic differences between conformers and provide a basis for understanding its reactivity and stereochemical stability.

The conformational landscape of this compound is complex due to the presence of multiple rotatable single bonds: the Cα-Cβ, Cβ-Cγ, and Cγ-C(pyridine) bonds, in addition to the bonds within the amino acid backbone. A thorough conformational analysis using DFT would involve systematically rotating these bonds to map the potential energy surface and identify low-energy, stable conformers. nih.gov

Such studies on similar chiral molecules, like protected dipeptides, have demonstrated that the conformational preferences are governed by a delicate balance of intramolecular interactions, including hydrogen bonds, steric hindrance, and electrostatic interactions. nih.gov For this compound, intramolecular hydrogen bonding between the amino and carboxyl groups, as well as interactions involving the pyridine (B92270) nitrogen, would be critical in determining the most stable conformations. The stereochemical stability of the (R)-enantiomer is an intrinsic property of its configuration, and DFT calculations can quantify the energy barriers required for any hypothetical racemization process, which are expected to be very high, confirming its stability under normal conditions. Computational studies on other chiral amino acids have shown that the relative energies of different conformers can be accurately predicted, providing insight into the structures that are most likely to be present in the gas phase or in non-polar environments. sns.it

Table 1: Representative Dihedral Angles for Conformational Analysis This table presents a hypothetical set of dihedral angles that would be investigated in a DFT conformational analysis of this compound to identify stable conformers.

| Dihedral Angle | Description | Range of Study |

|---|---|---|

| φ (phi) | C-N-Cα-C | -180° to +180° |

| ψ (psi) | N-Cα-C-N | -180° to +180° |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -180° to +180° |

| χ2 (chi2) | Cα-Cβ-Cγ-C(pyridine) | -180° to +180° |

DFT calculations are widely used to determine the electronic properties of molecules, which in turn dictate their reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. ekb.eg

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, potentially the pyridine ring and the non-bonding orbitals of the oxygen and nitrogen atoms of the amino acid moiety. nih.gov The LUMO, conversely, would be located on the electron-deficient parts of the molecule, likely the π* orbitals of the pyridine ring. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. researchgate.net These descriptors are valuable for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. For instance, studies on pyridine derivatives have used these descriptors to analyze and predict reactivity. biointerfaceresearch.commdpi.com

Table 2: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors This table provides example values for electronic properties that could be obtained from DFT calculations for this compound, based on typical values for similar organic molecules.

| Property | Definition | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV |

A significant application of DFT is the simulation of various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Commonly simulated spectra include infrared (IR) and Nuclear Magnetic Resonance (NMR).

The calculation of vibrational frequencies using DFT allows for the simulation of an IR spectrum. This theoretical spectrum can be compared with an experimentally obtained spectrum to confirm the structure of the synthesized molecule and to aid in the assignment of vibrational modes. researchgate.net For complex molecules, this comparison is invaluable for interpreting the experimental data.

Similarly, DFT can be used to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts can be correlated with experimental NMR data to assist in the complete assignment of the molecule's NMR spectrum. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Furthermore, advanced techniques like Vibrational Circular Dichroism (VCD) spectroscopy, which is sensitive to chirality, can be combined with DFT calculations. This combination provides detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. acs.orgresearchgate.net Comparing the experimental VCD spectrum of this compound with the spectrum simulated for the (R)-configuration would provide definitive proof of its absolute stereochemistry.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, which are often difficult to observe experimentally.

The conformation and behavior of this compound can be significantly influenced by its environment, particularly by the solvent. MD simulations with explicit solvent models (e.g., water) can capture the dynamic interplay between the solute and solvent molecules. These simulations can reveal how hydrogen bonding with water molecules affects the conformational equilibrium of the flexible side chain and the orientation of the amino and carboxyl groups. nih.gov

In an aqueous environment, the amino acid moiety will exist in its zwitterionic form. MD simulations can model the hydration shell around the charged groups (NH₃⁺ and COO⁻) and the pyridine ring, providing insights into the solubility and aggregation properties of the molecule. By analyzing the simulation trajectories, one can determine the average conformation of the molecule in solution and the timescale of conformational transitions. Such simulations have been instrumental in understanding the behavior of various amino acids in solution. nsf.gov

Understanding how a chiral molecule interacts with a biological target, such as an enzyme active site, is crucial for drug design and discovery. MD simulations can be used to model the binding of this compound to a target protein. These simulations can identify the key amino acid residues in the active site that interact with the ligand and characterize the nature of these interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions). nih.govresearchgate.netnih.gov The stability of the ligand-protein complex can be assessed over the course of the simulation, and binding free energies can be calculated to estimate the binding affinity. mdpi.com

Similarly, MD simulations are a valuable tool for studying the mechanisms of chiral recognition. By simulating the interaction of both the (R)- and (S)-enantiomers with a chiral selector (e.g., a cyclodextrin (B1172386), a chiral stationary phase in chromatography, or a chiral receptor), it is possible to elucidate the molecular basis for enantioselectivity. proquest.comscirp.org The simulations can reveal differences in the stability and geometry of the diastereomeric complexes formed between the enantiomers and the chiral selector, explaining why one enantiomer binds more strongly than the other. nih.gov Such studies have been performed for various amino acids with chiral selectors like crown ethers, providing a detailed picture of the non-covalent interactions that govern chiral recognition. acs.orgnih.gov

Emerging Research Avenues and Future Perspectives for R 2 Amino 4 Pyridin 2 Yl Butyric Acid Research

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in the manufacturing of fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability. nih.govmdpi.com For the synthesis of (R)-2-Amino-4-pyridin-2-YL-butyric acid, flow chemistry offers several potential advantages. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to improved yields and stereoselectivity. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Amine Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Scalability | Often challenging due to heat and mass transfer limitations. | More straightforward scale-up by extending operation time or using parallel reactors. |

| Safety | Higher risk due to large volumes of hazardous reagents. | Smaller reactor volumes enhance safety by minimizing the amount of hazardous material at any given time. akjournals.com |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and mixing, leading to better reproducibility. chimia.ch |

| Efficiency | Can be less efficient with longer reaction times and intermediate isolation steps. | Increased efficiency through process intensification and telescoped reactions. nih.gov |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality due to steady-state operation. |

Future research in this area will likely focus on developing dedicated flow reactors and integrated continuous processes specifically for the synthesis of this compound and its derivatives. This could involve the immobilization of catalysts within the flow system to facilitate their reuse and reduce contamination of the final product. akjournals.com

Advanced Strategies for Enzyme Discovery and Directed Evolution for Novel Biocatalytic Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, particularly for the production of chiral molecules. nih.gov The use of enzymes, such as transaminases, can offer high enantioselectivity under mild reaction conditions. rsc.org For the synthesis of non-canonical amino acids like this compound, amine transaminases (ATAs) are particularly promising. mdpi.comacs.org These enzymes catalyze the transfer of an amino group from a donor to a keto acid precursor, generating the desired chiral amino acid. mdpi.com

The discovery of novel enzymes with suitable substrate specificity and stability remains a key challenge. Modern enzyme discovery strategies involve mining genomic databases for putative transaminases and employing high-throughput screening methods to identify active candidates. acs.org Once a promising enzyme is identified, its properties can be further enhanced through directed evolution. nih.govthieme-connect.com This powerful technique mimics natural evolution in the laboratory, allowing scientists to generate enzyme variants with improved activity, stability, and substrate scope. nih.gov For example, directed evolution has been successfully used to engineer transaminases for the synthesis of complex chiral amines used in pharmaceuticals. thieme-connect.com

Table 2: Key Enzymes and Strategies in Biocatalytic Chiral Amine Synthesis

| Enzyme Class | Function | Advancement Strategies |

| Amine Transaminases (ATAs) | Catalyze the asymmetric synthesis of chiral amines from ketones. rsc.org | Directed evolution, protein engineering, substrate engineering. mdpi.comnih.gov |

| Amine Dehydrogenases (AmDHs) | Catalyze the reductive amination of ketones to produce chiral amines. researchgate.net | Enzyme engineering to broaden substrate scope. researchgate.net |

| Imine Reductases (IREDs) | Catalyze the asymmetric reduction of imines to chiral amines. | Discovery of novel IREDs with complementary stereoselectivity. |

Future research will likely focus on the discovery and engineering of transaminases that can efficiently utilize the keto-acid precursor of this compound. The development of enzymatic cascades, where multiple enzymes work in concert to produce the final product from a simple starting material, is also a promising avenue. acs.org

Exploration in Supramolecular Chemistry and Chiral Self-Assembly

The unique molecular structure of this compound, with its combination of a chiral center, a hydrogen-bonding amino acid group, and an aromatic pyridine (B92270) ring, makes it an intriguing candidate for exploration in supramolecular chemistry. nih.govrsc.org Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The chiral nature of this compound can direct the formation of ordered, chiral supramolecular assemblies. cjps.orgwur.nl This process, known as chiral self-assembly, can lead to the formation of a variety of nanostructures, such as fibers, ribbons, and helices. nih.govresearchgate.net The pyridine moiety can participate in metal coordination, hydrogen bonding, and π-stacking interactions, further influencing the self-assembly process. rsc.orgscispace.comrsc.orgacs.orgacs.org The ability to control the self-assembly of this molecule could lead to the development of novel materials with applications in areas such as chiral sensing, asymmetric catalysis, and drug delivery. cjps.org

Future research in this area will involve studying the self-assembly behavior of this compound under various conditions (e.g., different solvents, temperatures, and concentrations). Techniques such as circular dichroism spectroscopy, atomic force microscopy, and X-ray diffraction will be crucial for characterizing the resulting supramolecular structures. The design of derivatives with modified side chains could also be explored to tune the self-assembly properties and create functional materials with specific desired characteristics.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

Retrosynthesis prediction algorithms can analyze the structure of the target molecule and propose potential synthetic pathways by working backward to simpler, commercially available starting materials. arxiv.orgnumberanalytics.comnih.gov These tools are trained on vast databases of known chemical reactions and can often identify novel and more efficient routes that may not be obvious to a human chemist. researchgate.net

Furthermore, machine learning models can be used to predict the outcome of chemical reactions, including yield and enantioselectivity, under different conditions. chiralpedia.compnas.orgnih.govrsc.org This allows for the in silico optimization of reaction parameters before any experiments are conducted in the lab, saving time and resources. azorobotics.compreprints.org AI can also aid in the discovery of new catalysts for asymmetric synthesis by screening large virtual libraries of potential catalyst structures. chiralpedia.comresearchgate.net The integration of AI with automated robotic platforms has the potential to create fully autonomous systems for chemical synthesis. nih.gov

Table 3: Applications of AI in Chemical Synthesis

| AI Application | Description | Potential Impact on this compound Synthesis |

| Retrosynthetic Analysis | Predicts synthetic pathways by deconstructing the target molecule. arxiv.org | Identification of novel and more efficient synthetic routes. |

| Reaction Outcome Prediction | Predicts the yield and selectivity of a reaction under various conditions. rsc.org | Rapid optimization of reaction conditions, reducing experimental effort. |

| Catalyst Design | Identifies promising catalyst structures for a specific transformation. | Discovery of new catalysts for the asymmetric synthesis of the target molecule. |

| Automated Synthesis | Integrates AI with robotic platforms for autonomous reaction execution and optimization. nih.gov | Accelerated discovery and development of optimized synthetic protocols. |

The continued development of more sophisticated AI algorithms and the generation of large, high-quality datasets of chemical reactions will further enhance the power of these tools in the design and optimization of synthetic routes for molecules like this compound. preprints.org

Q & A

Q. How does this compound compare to analogs like (S)-2-Amino-2-(3-fluoro-pyridinyl)acetic acid in drug design?

- Methodological Answer : The butyric acid backbone in the (R)-enantiomer provides greater conformational flexibility compared to acetic acid analogs, potentially improving target engagement. Fluorine substitution in analogs may enhance membrane permeability but reduce solubility. Compare logP values (e.g., using ChemAxon) and solubility in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.